1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine is an organic compound belonging to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with a methyl group and an amine group attached to a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine typically involves the condensation of 1-methyl-3-pyrazolecarboxylic acid with 4-methylpentan-2-ylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(4-methylpentan-2-yl)-3-thienyl-3-(trifluoromethyl)pyrazole-4-carboxamide: This compound shares a similar pyrazole core but with additional functional groups that confer different properties and applications.
N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine: Lacks the methyl group on the pyrazole ring, leading to differences in reactivity and biological activity.
Uniqueness
1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its branched alkyl chain and pyrazole ring make it a versatile compound for various applications .
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-methyl-N-(4-methylpentan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-8(2)7-9(3)11-10-5-6-13(4)12-10/h5-6,8-9H,7H2,1-4H3,(H,11,12) |
InChI Key |
QBJAIWUGNNYKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1=NN(C=C1)C |
Origin of Product |
United States |
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